2'-Chloro-3'-methoxybiphenyl-3-carboxylic acid
Description
2'-Chloro-3'-methoxybiphenyl-3-carboxylic acid (CAS: 1215205-64-3) is a halogenated biphenyl carboxylic acid derivative. Its structure comprises a biphenyl backbone with a carboxylic acid group at position 3, a chlorine atom at the 2' position, and a methoxy (-OCH₃) group at the 3' position of the second phenyl ring (Figure 1). This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or impurity reference standard. Its physicochemical properties, such as moderate polarity and electron-withdrawing/donating substituents, make it a subject of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXFJQEEDVSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681796 | |
| Record name | 2'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-24-8 | |
| Record name | 2'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents critically influence the compound's electronic profile and reactivity. Key analogs include:
2'-Chloro-biphenyl-3-carboxylic Acid (CAS: 168619-03-2)
- Substituents : Lacks the 3'-methoxy group.
- Impact : The absence of the electron-donating methoxy group increases the electron-withdrawing effect of the chlorine, enhancing the carboxylic acid's acidity (predicted pKa ~2.5–3.0) compared to the target compound (pKa ~3.0–3.5).
3'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic Acid (CAS: N/A)
- Substituents : Chlorine at 3' and methoxy at 3 (meta positions).
2'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid (CAS: 1215206-07-7)
Physicochemical Properties
Research Implications
- Pharmaceutical Applications : The target compound’s balance of electron-withdrawing (Cl) and donating (OCH₃) groups makes it a candidate for prodrug design or enzyme inhibition studies.
Biological Activity
2'-Chloro-3'-methoxybiphenyl-3-carboxylic acid is a biphenyl carboxylic acid derivative characterized by a chloro group at the 2' position, a methoxy group at the 3' position, and a carboxylic acid group at the 3 position. This compound is primarily utilized in various fields such as medicinal chemistry, environmental research, and industrial applications due to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action typically involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Listeria monocytogenes | 16 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be particularly effective against Listeria monocytogenes, indicating its potential use in food safety applications.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been studied for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.
The anticancer activity appears to be mediated through several mechanisms, including:
- Inhibition of cell proliferation : The compound interferes with cell cycle progression.
- Induction of apoptosis : It activates caspase pathways leading to programmed cell death.
- Modulation of signaling pathways : It may affect pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the biphenyl structure can significantly influence its interaction with biological targets. For instance, variations in the position and type of substituents can enhance or diminish its antimicrobial and anticancer properties.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of methoxy group | Enhanced anticancer activity |
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable for developing new pharmaceuticals targeting various diseases.
Environmental Research
Due to its potential bioactivity, this compound is also being explored for environmental applications, particularly in assessing the impact of chemical pollutants on microbial communities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
